JB-11 isethionate

説明

特性

CAS番号 |

82935-04-4 |

|---|---|

分子式 |

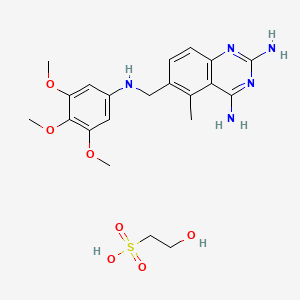

C21H29N5O7S |

分子量 |

495.6 g/mol |

IUPAC名 |

2-hydroxyethanesulfonic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |

InChI |

InChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6) |

InChIキー |

YATKEMOVGUXIDY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O |

正規SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O |

外観 |

Solid powder |

他のCAS番号 |

82935-04-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CI 898 CI-898 CI898 Hydrate, Trimetrexate JB 11 JB-11 JB11 Monohydrate, Monoacetate Trimetrexate NSC 249008 NSC 328564 NSC-249008 NSC-328564 NSC249008 NSC328564 Trimetrexate Trimetrexate Hydrate Trimetrexate Monohydrate, Monoacetate |

製品の起源 |

United States |

類似化合物との比較

Sodium Cocoyl Isethionate

Structural and Functional Similarities :

- Both JB-11 and sodium cocoyl isethionate (SCI) are sulfonate-based surfactants. SCI combines isethionic acid with coconut oil-derived fatty acids, providing a creamy lather and mild cleansing .

- Applications : SCI dominates the personal care market (e.g., shampoos, baby products) due to its high foaming capacity and low irritation . JB-11 may target similar applications but could differ in fatty acid chain length or formulation synergies.

Performance Data :

Research Findings :

- SCI’s enzymatic synthesis and eco-friendly profile make it a benchmark for sustainable surfactants . JB-11’s innovation may lie in enhanced solubility or stability under extreme pH conditions.

Pentamidine Isethionate

Functional Contrast :

- Pentamidine isethionate is an antiprotozoal drug used against infections like Balamuthia mandrillaris .

- Efficacy: In vitro studies show pentamidine’s MIC (Minimum Inhibitory Concentration) values of 3.69–4 µg/ml against trypanosomes, though it is less potent than nitroxoline in recent comparisons .

Hydroxystilbamidine Isethionate

Antimicrobial Role :

Comparative Activity :

| Compound | Target Microbe | Efficacy |

|---|---|---|

| Hydroxystilbamidine | Acanthamoeba spp. | High |

| This compound | Not applicable | N/A |

Sodium Lauryl Sulfate (SLS)

Surfactant Comparison :

Key Differences :

| Property | SLS | This compound |

|---|---|---|

| Irritation Potential | High | Low |

| Environmental Persistence | Moderate | High biodegradability |

| pH Stability | Sensitive to hard water | Resistant to multivalent ions |

Research and Development Insights

- Enzyme Interactions : Isethionates like JB-11 may influence ion channels, as seen in studies where isethionate modifies nicotinic channel permeability (46–56% increase in permeability ratio) .

- Sulfur Metabolism : Certain isethionates serve as sulfur sources in yeast (e.g., Met31/32-dependent pathways), though JB-11’s role here is unexplored .

- Synthesis Challenges : Sodium isethionate’s unfavorable enthalpy of solvation necessitates advanced formulation techniques to prevent recrystallization—a hurdle JB-11 may address through structural optimization .

準備方法

Strategy 1: Prefunctionalized Heterocycle Synthesis

This approach involves synthesizing the heterocyclic nucleus with an integrated carboxylate ester moiety. For indole and azaindole derivatives (structural analogs of trimetrexate), base-induced cyclization of ester intermediates is a key step. For example, cyclization using potassium tert-butoxide or similar bases facilitates ring closure, as demonstrated in methods adapted from Boes et al. and Robertson.

Strategy 2: Post-Cyclization Functionalization

Here, the parent heterocycle is synthesized first, followed by the installation of a carboxylate group. Palladium-mediated cyclizations, such as those described in Scheme 1-6 of the patent, enable the formation of indole-2-carboxylates through couplings with carbon monoxide or ester-containing reagents.

Detailed Synthesis Routes from Patent WO2002085301A2

The patent provides multiple schemes for synthesizing heterocyclic carboxylates, which are critical precursors to this compound. Below, key routes are analyzed:

Scheme 1-6: Palladium-Mediated Cyclization

This method employs palladium catalysts to construct the indole backbone. For example, reacting a brominated aniline derivative with methyl acrylate in the presence of $$ \text{Pd(OAc)}_2 $$ and a phosphine ligand yields indole-2-carboxylates. Reaction conditions typically involve temperatures of 80–100°C and inert atmospheres (e.g., nitrogen).

Scheme 1-13: Benzisoxazole Carboxylate Synthesis

A multistep process converts 2-hydroxybenzoic acid derivatives into benzisoxazole carboxylates:

Salt Formation with Isethionic Acid

The final step involves reacting the trimetrexate free base with isethionic acid. This is typically performed in a polar solvent (e.g., ethanol/water mixtures) under reflux, followed by crystallization to isolate the isethionate salt.

Key Reaction Steps and Conditions

Critical parameters influencing yield and purity include:

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

- SMILES/InChI : Used to verify connectivity and functional groups.

- Mass Spectrometry : Confirms molecular weight (495.549 g/mol).

- Chromatography : HPLC profiles assess purity, with pharmacokinetic data showing a $$ C{\text{max}} $$ of 3.1 mg/L and $$ t{1/2} $$ of 11 hours in clinical studies.

Challenges and Optimization

Synthetic hurdles include:

- Myelosuppression Risks : Impurities or residual solvents may contribute to adverse effects observed in clinical trials (e.g., hematotoxicity at 110 mg/m² doses).

- Yield Limitations : Palladium-mediated steps often require stringent conditions, impacting scalability. Patent methods suggest tetrabutylammonium bromide as a phase-transfer catalyst to improve efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。